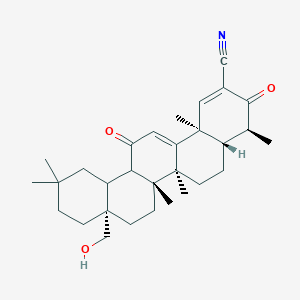
5-(2-Bromo-4-methyl-benzoyl)-2-chloro-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID29130358-Compound-Figure16(9a)” is a patented small molecular drug with the chemical formula C14H11BrClNO3S . This compound is known for its potential therapeutic applications and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, followed by purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
“PMID29130358-Compound-Figure16(9a)” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
“PMID29130358-Compound-Figure16(9a)” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis pathways.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “PMID29130358-Compound-Figure16(9a)” involves its interaction with specific molecular targets. It has been shown to inhibit the activity of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix proteins. By inhibiting MMP-13, the compound can modulate various biological pathways, including tissue remodeling, wound healing, and tumor invasion .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- PMID29130358-Compound-Figure16(9b)
- PMID29130358-Compound-Figure18(14)
- PMID29130358-Compound-Figure16(9c) .
Uniqueness
“PMID29130358-Compound-Figure16(9a)” is unique due to its specific molecular structure and its potent inhibitory effect on matrix metalloproteinase-13. This makes it a valuable compound for therapeutic applications, particularly in the treatment of diseases involving extracellular matrix degradation .
Properties
Molecular Formula |
C14H11BrClNO3S |
|---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
5-(2-bromo-4-methylbenzoyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11BrClNO3S/c1-8-2-4-10(11(15)6-8)14(18)9-3-5-12(16)13(7-9)21(17,19)20/h2-7H,1H3,(H2,17,19,20) |
InChI Key |
IWYFDCPQQNBMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-(6-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide](/img/structure/B10835273.png)
![2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide](/img/structure/B10835278.png)
![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide](/img/structure/B10835284.png)
![N-(5-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835287.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835294.png)
![N-(6-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835298.png)

![4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
![Methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10835316.png)
![2-fluoro-N-[3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835322.png)
![2-(2,2-Dimethylpropyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one](/img/structure/B10835324.png)
![4-[4-(1-Propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile](/img/structure/B10835341.png)
![1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol](/img/structure/B10835347.png)
